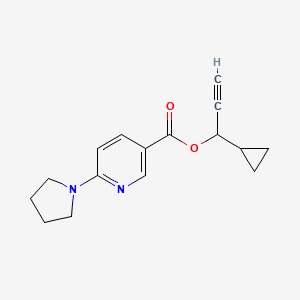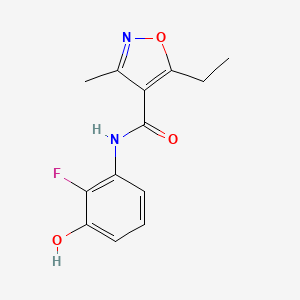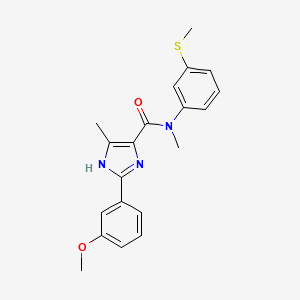
1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of several neurological disorders.
Mecanismo De Acción
CPP-115 exerts its pharmacological effects by inhibiting 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT, which leads to an increase in the levels of this compound in the brain. This compound is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of this compound, CPP-115 enhances the inhibitory tone in the brain, which can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, which can have several biochemical and physiological effects. This compound is known to have anxiolytic, anticonvulsant, and sedative effects, which may be beneficial in the treatment of anxiety and epilepsy. Additionally, this compound has been shown to modulate the reward pathway in the brain, which may have implications for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for laboratory experiments, including its high potency and selectivity for 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, its mechanism of action may be influenced by other factors, such as the levels of other neurotransmitters in the brain, which can complicate its interpretation in laboratory experiments.
Direcciones Futuras
CPP-115 has several potential future directions for research, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to evaluate its safety and efficacy in human subjects, as well as its long-term effects on brain function. Finally, the development of more potent and selective 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT inhibitors may have implications for the treatment of neurological disorders in the future.
Métodos De Síntesis
CPP-115 is synthesized through a multistep process involving the condensation of 2-cyclopropylacetylpyridine with pyrrolidine-1-carboxylic acid, followed by esterification with 3-hydroxypyridine-4-carboxylic acid. The final product is obtained through a cyclization reaction.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizures and anxiety-like behavior in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CPP-115 in human subjects.
Propiedades
IUPAC Name |
1-cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-14(12-5-6-12)20-16(19)13-7-8-15(17-11-13)18-9-3-4-10-18/h1,7-8,11-12,14H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVUMWFOUNMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)OC(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide](/img/structure/B7662450.png)
![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![4-N,6-N-bis(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4,6-diamine](/img/structure/B7662481.png)
![3-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662495.png)
![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)



![4-fluoro-2-hydroxy-N-methyl-N-[2-(oxan-4-yl)ethyl]benzamide](/img/structure/B7662539.png)
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
